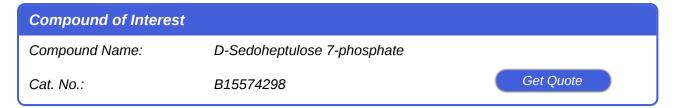


Application Note: Interrogating D-Sedoheptulose 7-Phosphate Metabolism with CRISPR-Cas9

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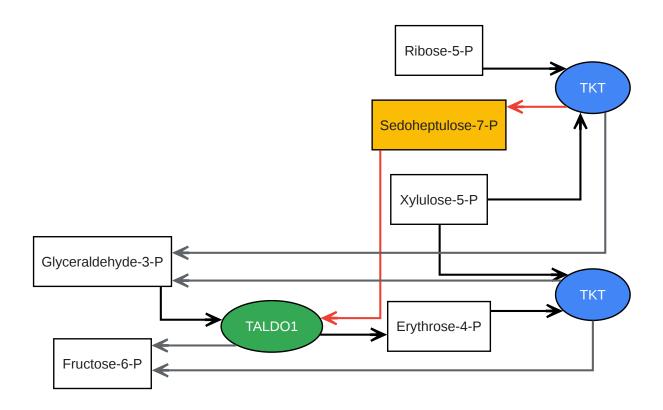
Audience: Researchers, scientists, and drug development professionals.

Introduction **D-Sedoheptulose 7-phosphate** (S7P) is a crucial intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that operates in parallel to glycolysis.[1] The PPP is vital for generating NADPH, which combats oxidative stress, and for producing precursors for nucleotide and aromatic amino acid biosynthesis.[1][2][3] S7P sits at a key junction in the non-oxidative branch of the PPP, where it is synthesized by transketolase and catabolized by transaldolase.[2][4] Its availability can act as a rheostat for carbon flux between glycolysis and the PPP.[5] Dysregulation of S7P metabolism is implicated in various metabolic diseases. The CRISPR-Cas9 system offers a powerful and precise tool for functional genomics, enabling targeted gene knockout, activation, or inhibition to elucidate the complex regulatory networks governing S7P metabolism.[6][7] This application note provides a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 to investigate the roles of key enzymes in S7P metabolism.

Core Signaling Pathway: S7P in the Pentose Phosphate Pathway

The non-oxidative branch of the pentose phosphate pathway is a hub for the interconversion of sugar phosphates. S7P is a central seven-carbon sugar phosphate in this pathway, linking the metabolism of five-carbon sugars (like Ribose-5-P) with the glycolytic pathway intermediates Fructose-6-P and Glyceraldehyde-3-P. The enzymes Transketolase (TKT) and Transaldolase (TALDO1) directly mediate its formation and consumption.





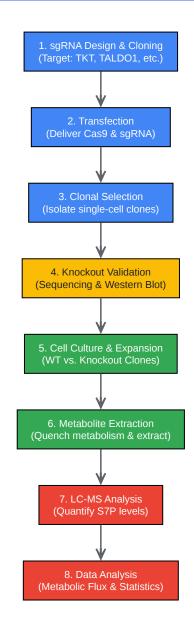
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Figure 1: S7P Metabolism in the Pentose Phosphate Pathway.

Experimental Workflow

A typical experimental workflow for studying S7P metabolism using CRISPR-Cas9 involves several key stages, from initial experimental design to final data analysis. This process begins with the design of specific guide RNAs (sgRNAs) targeting genes of interest, such as TKT or TALDO1. These sgRNAs are then delivered into the chosen cell line along with the Cas9 nuclease to generate gene knockouts. Following selection and validation of edited cell clones, metabolic changes are quantified using mass spectrometry, and the resulting data is analyzed to understand the functional impact of the gene knockout.





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Figure 2: Workflow for CRISPR-based metabolic studies.

Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Adherent Cell Lines

This protocol provides a method for generating a gene knockout of a key S7P metabolism enzyme (e.g., TKT) in a standard adherent cell line (e.g., HEK293T).

Materials:



- Target cell line (e.g., HEK293T)
- Complete growth medium (e.g., DMEM + 10% FBS)
- sgRNA expression plasmid targeting the gene of interest
- Cas9 expression plasmid
- Transfection reagent (e.g., Lipofectamine™ 3000)
- Opti-MEM™ I Reduced Serum Medium
- 6-well and 96-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Genomic DNA extraction kit
- PCR reagents and primers flanking the sgRNA target site
- T7 Endonuclease I assay kit (for mutation detection)

Methodology:

- sgRNA Design: Design at least two sgRNAs targeting an early exon of the gene of interest using a reputable online tool to maximize knockout efficiency and minimize off-target effects. [8][9] Clone the designed sgRNA sequences into a suitable expression vector.
- Cell Seeding: The day before transfection, seed ~2.0 x 10^5 cells per well in a 6-well plate with 2 mL of complete medium. Cells should be 80-90% confluent at the time of transfection.
 [10]
- Transfection:
 - o In one tube, dilute 2.5 μg of total plasmid DNA (1.25 μg of Cas9 plasmid and 1.25 μg of sgRNA plasmid) into 125 μL of Opti-MEM TM .



- In a separate tube, dilute 5 μL of Lipofectamine™ 3000 into 125 μL of Opti-MEM™.
- Combine the diluted DNA and transfection reagent. Mix gently and incubate for 15 minutes at room temperature.[10]
- Add the 250 μL DNA-lipid complex to the cells in a drop-wise manner.
- Single-Cell Cloning:
 - 48 hours post-transfection, harvest the cells using Trypsin-EDTA.
 - Perform serial dilutions of the cell suspension to a final concentration of ~10 cells/mL in complete growth medium.
 - Dispense 100 μL of the diluted cell suspension into each well of several 96-well plates.[10]
 - Incubate for 7-14 days, until single colonies are visible.
- Screening and Validation:
 - Identify wells containing a single colony and expand them into larger vessels.
 - From a duplicate plate or a portion of the expanded clone, extract genomic DNA.
 - Perform PCR using primers that flank the sgRNA target region.
 - Use the PCR product to perform a T7 Endonuclease I assay to screen for clones with insertions or deletions (indels).
 - For positive clones, sequence the PCR products (e.g., via TOPO cloning and Sanger sequencing) to confirm the presence of a frameshift mutation.[10]
 - Further validate the knockout at the protein level using Western Blot analysis.

Protocol 2: Extraction of Polar Metabolites from Adherent Cells



This protocol describes how to quench metabolism and extract polar metabolites, including S7P, for subsequent analysis.

Materials:

- Cultured wild-type and knockout cells (80-90% confluent in 6-well plates)
- Ice-cold 0.9% NaCl solution
- Ice-cold extraction solvent (80:20 Methanol:Water, pre-chilled to -80°C)
- Cell scraper
- Microcentrifuge tubes (1.5 mL)
- · Refrigerated centrifuge
- Centrifugal evaporator (SpeedVac) or nitrogen gas stream

Methodology:

- Metabolism Quenching: Place the 6-well plate on ice. Quickly aspirate the culture medium.
- Washing: Gently wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash to remove all salts.
- Extraction:
 - Add 1 mL of -80°C extraction solvent to each well.
 - Immediately use a cell scraper to scrape the cells into the solvent.
 - Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.
- Lysis and Precipitation: Vortex the tube for 30 seconds and place it on ice for 15 minutes to ensure complete lysis and protein precipitation.
- Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]



- Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube. Be careful not to disturb the pellet.
- Drying: Dry the metabolite extracts completely using a centrifugal evaporator or a gentle stream of nitrogen.
- Storage: Store the dried pellets at -80°C until ready for LC-MS analysis.[11]

Quantitative Data Presentation

Following CRISPR-mediated gene knockout, quantitative analysis is essential to determine the impact on S7P metabolism. Data should be presented clearly to allow for easy comparison between wild-type (WT) and knockout (KO) cell lines. This includes relative metabolite abundance and metabolic flux rates.[12][13]

Table 1: Hypothetical Metabolite and Flux Analysis in TKT Knockout Cells



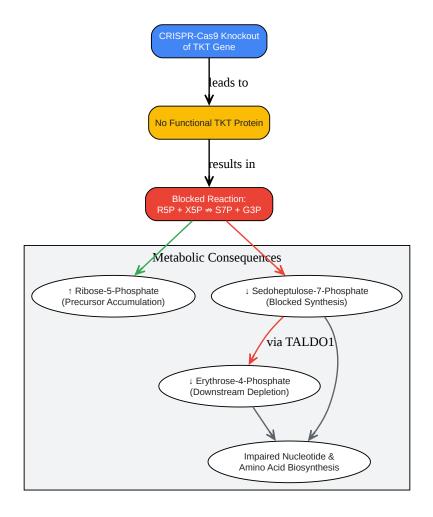
Metabolite / Flux	Wild-Type (WT) Cells (Relative Abundance / Flux Rate)	TKT Knockout (KO) Cells (Relative Abundance / Flux Rate)	Fold Change (KO/WT)	P-value
Metabolites				
Sedoheptulose- 7-P (S7P)	1.00 ± 0.12	0.21 ± 0.05	0.21	<0.001
Ribose-5-P (R5P)	1.00 ± 0.09	2.85 ± 0.31	2.85	<0.001
Erythrose-4-P (E4P)	1.00 ± 0.15	0.45 ± 0.08	0.45	<0.01
Fructose-6-P (F6P)	1.00 ± 0.11	0.68 ± 0.09	0.68	<0.05
Metabolic Fluxes				
PPP Oxidative Flux	1.00 ± 0.10	2.50 ± 0.28	2.50	<0.001
TKT Forward Flux (R5P->S7P)	1.00 ± 0.13	Not Detected	-	-
Glycolysis Flux	1.00 ± 0.08	0.92 ± 0.10	0.92	>0.05

Data are represented as mean \pm standard deviation from n=5 biological replicates. P-values are determined by a two-tailed Student's t-test.

Logical Relationships

Targeting a key enzyme in the PPP with CRISPR-Cas9 is predicted to cause significant shifts in metabolite pools. Knocking out Transketolase (TKT), for example, would block the primary synthesis route for S7P from five-carbon sugars, leading to an accumulation of its precursors and a depletion of its products.





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Figure 3: Predicted impact of TKT knockout on S7P metabolism.

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